2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that features a bromophenyl group attached to a tetrahydroisoindole structure
Preparation Methods
The synthesis of 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common synthetic route includes the cyclization of a precursor compound with a suitable reagent under controlled conditions. For example, the cyclization of a compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can produce the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various solvents like 1,4-dioxane and dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: This compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the tetrahydroisoindole structure can interact with various biological molecules. These interactions can lead to changes in molecular conformation and activity, influencing biological processes .
Comparison with Similar Compounds
Similar compounds to 2-(4-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione include other bromophenyl derivatives and tetrahydroisoindole compounds. For example:
2-(4-bromophenyl)piperazine: Shares the bromophenyl group but has a different core structure.
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Another bromophenyl derivative with a triazole core.
The uniqueness of this compound lies in its combination of the bromophenyl group with the tetrahydroisoindole structure, providing distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-bromophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c16-10-3-5-11(6-4-10)17-14(18)12-8-1-2-9(7-8)13(12)15(17)19/h1-6,8-9,12-13H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCASHLNTJZUDDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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